molecular formula C16H20ClN5O3S B11146014 4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B11146014
M. Wt: 397.9 g/mol
InChI Key: YAVYKCQFUVHOOR-UHFFFAOYSA-N
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Description

4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring attached to a chlorophenyl group, a piperazine ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative .

Chemical Reactions Analysis

4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a prothrombin inhibitor, affecting blood coagulation pathways .

Comparison with Similar Compounds

4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which contribute to its wide range of applications and biological activities.

Properties

Molecular Formula

C16H20ClN5O3S

Molecular Weight

397.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C16H20ClN5O3S/c1-20(2)26(24,25)22-9-7-21(8-10-22)16(23)15-11-14(18-19-15)12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,18,19)

InChI Key

YAVYKCQFUVHOOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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